molecular formula C5H13N B13501392 [(2S)-butan-2-yl](methyl)amine

[(2S)-butan-2-yl](methyl)amine

Cat. No.: B13501392
M. Wt: 87.16 g/mol
InChI Key: PYFSCIWXNSXGNS-YFKPBYRVSA-N
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Description

(2S)-butan-2-ylamine, also known as (S)-(-)-2-Methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image. This compound is commonly used as an intermediate in organic synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-butan-2-ylamine involves the nucleophilic substitution of haloalkanes with ammonia or amines.

    Reduction of Nitriles: Another method involves the reduction of nitriles.

Industrial Production Methods

In industrial settings, the production of (2S)-butan-2-ylamine often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-butan-2-ylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: This compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

(2S)-butan-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2-Methylbutylamine: A similar compound with a slightly different structure but similar chemical properties.

    N-Methyl-1-propanamine: Another amine with a similar molecular structure but different spatial arrangement.

Uniqueness

(2S)-butan-2-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds .

Properties

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

IUPAC Name

(2S)-N-methylbutan-2-amine

InChI

InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m0/s1

InChI Key

PYFSCIWXNSXGNS-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C)NC

Canonical SMILES

CCC(C)NC

Origin of Product

United States

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